Cyclohexyl methanesulfonate

Overview

Description

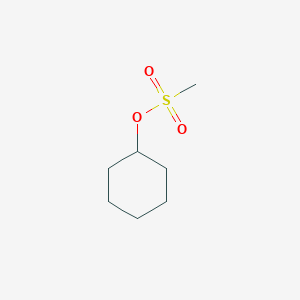

Cyclohexyl methanesulfonate is an organic compound with the molecular formula C₇H₁₄O₃S. It is a sulfonate ester derived from methanesulfonic acid and cyclohexanol. This compound is known for its effectiveness as a leaving group in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

Cyclohexyl methanesulfonate is a type of alkylating agent . Alkylating agents are known to interact with DNA, primarily targeting guanine and adenine bases . They are widely used in cancer chemotherapy and have been instrumental in increasing our understanding of cancer treatment .

Mode of Action

This compound, like other methanesulfonate esters, acts as a biological alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA alkylation . Alkylation leads to alterations in DNA structure and triggers investigations of the repair of chemically induced damage to DNA . The compound’s effectiveness as a leaving group in nucleophilic substitution reactions has been noted, which implies its involvement in various biochemical reactions .

Result of Action

The primary result of the action of this compound is the alteration of DNA structure . This can lead to various cellular effects, including cell death, which is why alkylating agents like this compound are used in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the intracellular environment can affect the compound’s ability to interact with its targets . Additionally, external factors such as temperature, pH, and the presence of other substances can potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Cyclohexyl methanesulfonate is known to interact with various enzymes, proteins, and other biomolecules. It is a methanesulfonate ester, a group of compounds known for their alkylating properties . Alkylating agents like this compound can form covalent bonds with various biomolecules, altering their structure and function . The exact nature of these interactions and the specific biomolecules involved may vary depending on the context and conditions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. As an alkylating agent, it can influence cell function by modifying key biomolecules . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on factors such as cell type and environmental conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its alkylating properties . It can form covalent bonds with various biomolecules, potentially leading to changes in their structure and function . This can result in a range of effects, from enzyme inhibition or activation to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that certain methanesulfonate compounds show significant impacts on the photophysical properties of luminogens when attached to a saturated cyclohexyl ring . Specific information on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound may be involved in various metabolic pathways. As a methanesulfonate ester, it could potentially participate in sulfur metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methanesulfonate can be synthesized through the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. It can also participate in other reactions such as esterification and alkylation .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Esterification: Methanesulfonic acid can be used as a catalyst in the esterification of cyclohexanol with methanesulfonyl chloride.

Major Products:

Nucleophilic Substitution: The major products are cyclohexyl derivatives, such as cyclohexyl halides, cyclohexylamines, and cyclohexyl thiols.

Esterification: The primary product is this compound.

Scientific Research Applications

Cyclohexyl methanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl Methanesulfonate: Used as an alkylating agent in organic synthesis and as a reagent in biochemical studies.

Ethyl Methanesulfonate: Employed in mutagenesis studies and as an intermediate in the synthesis of pharmaceuticals.

Cyclohexyl methanesulfonate stands out due to its specific applications in the synthesis of cyclohexyl derivatives and its unique reactivity profile .

Biological Activity

Cyclohexyl methanesulfonate (CHMS), an organic compound with the chemical formula , exhibits notable biological activity primarily through its interaction with DNA. This article explores the synthesis, biological mechanisms, and implications of CHMS, supported by relevant research findings and data tables.

This compound is synthesized by reacting cyclohexanol with methanesulfonyl chloride in the presence of a base, typically triethylamine. This compound is characterized by a cyclohexyl group attached to a methanesulfonate moiety, which enhances its reactivity in various chemical reactions. Its unique structural features contribute to its biological activity, particularly in the context of mutagenesis and carcinogenesis due to its ability to induce DNA alkylation .

2. Mechanism of Biological Activity

The primary biological activity of CHMS is attributed to its capacity to interact with DNA, leading to alkylation. This process can result in alterations in DNA structure, potentially causing mutations and contributing to cancer development. Research indicates that CHMS can significantly modify DNA through these alkylation processes, suggesting its relevance in studies focused on mutagenesis .

Table 1: Comparison of Alkylating Agents

| Compound Name | Structure Type | Mechanism of Action |

|---|---|---|

| This compound | Alkyl sulfonate | Induces DNA alkylation |

| Ethyl Methanesulfonate | Alkyl sulfonate | Similar alkylation mechanism |

| Benzyl Methanesulfonate | Aromatic sulfonate | Alters reactivity due to aromatic ring |

3.1 Synthesis and Characterization

The synthesis of CHMS has been extensively documented, highlighting its effectiveness as a leaving group in nucleophilic substitution reactions. Studies have shown that the methanesulfonate group is particularly advantageous due to its ability to stabilize negative charges during reactions .

3.2 Case Studies

A notable study examined the effects of CHMS on DNA interactions, demonstrating that it can lead to significant structural changes within DNA molecules. The research utilized various analytical techniques, including NMR spectroscopy and mass spectrometry, to characterize the interactions and confirm the alkylation process .

3.3 Biological Implications

The implications of CHMS's biological activity extend beyond basic research into potential applications in pharmacology and toxicology. Its ability to induce mutagenesis raises concerns regarding environmental exposure and safety in chemical manufacturing processes. Furthermore, understanding its mechanism may aid in developing strategies for cancer prevention and treatment .

4. Conclusion

This compound is a compound of significant interest due to its biological activity linked to DNA interactions and alkylation processes. Ongoing research is essential for elucidating its mechanisms further and exploring its potential applications in medicinal chemistry and environmental safety.

Properties

IUPAC Name |

cyclohexyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOBKOHQTZGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936549 | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-56-2 | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of a cyclohexyl methanesulfonate derivative influence its reactivity in solvolysis reactions?

A1: While the provided abstracts do not delve into specific structure-activity relationships for cyclohexyl methanesulfonates in solvolysis reactions, the title of the first paper suggests this is its focus []. Generally, substituents on the cyclohexyl ring can influence the rate of solvolysis by stabilizing or destabilizing the carbocation intermediate formed during the reaction. Electron-donating groups tend to stabilize the carbocation, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. Further investigation into the full text of the paper would be needed to provide a more detailed answer.

Q2: Does 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-methanesulfonate hydrate (U-50,488H) act on pre- or post-synaptic kappa opioid receptors in the rat mesenteric arterial bed?

A2: The research suggests that U-50,488H acts on prejunctional kappa opioid receptors in the rat mesenteric arterial bed to inhibit sensory-motor nerve-induced vasodilation []. This conclusion is based on the observation that U-50,488H's inhibitory effects were not affected by the presence of naloxone, a mu opioid receptor antagonist, or ICI 174864, a delta opioid receptor antagonist. Furthermore, the study found that U-50,488H's effects were not reversed by the kappa opioid receptor-selective antagonist (-)-5,9 alpha-diethyl-2-(3-furylmethyl)-2'-hydroxy-6,7-benzomorphane (MR 2266), further supporting a prejunctional site of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.